molecular formula C20H15ClF2N6O2 B2823279 N~1~-(2-氯-4-氟苯基)-2-[5-(4-氟苯胺基)-7-甲基-3-氧代[1,2,4]三唑并[4,3-c]嘧啶-2(3H)-基]乙酰胺 CAS No. 1251609-54-7

N~1~-(2-氯-4-氟苯基)-2-[5-(4-氟苯胺基)-7-甲基-3-氧代[1,2,4]三唑并[4,3-c]嘧啶-2(3H)-基]乙酰胺

货号 B2823279
CAS 编号: 1251609-54-7
分子量: 444.83
InChI 键: VIDBEOZQODHDRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClF2N6O2 and its molecular weight is 444.83. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

PET成像放射性配体开发

在科学研究中,与特定分子结构相似的化合物的一项重要应用是用于正电子发射断层扫描(PET)成像的放射性配体开发。Dollé 等人(2008 年)的一项研究详细介绍了标记氟-18 的化合物的合成,该化合物设计用于通过 PET 成像转运蛋白(18 kDa),展示了此类化合物在神经影像学和神经炎症过程研究中的效用 Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439

抗疟疾活性

三唑并[1,5-a]嘧啶类化合物因其潜在的抗疟疾作用而受到探索。Werbel、Elslager 和 Chu(1973 年)合成了 2-(3,4-二氯苯胺基)-7-[[[(二烷基氨基)烷基]氨基]]-5-甲基-s-三唑并[1,5-a]嘧啶,并评估了其对小鼠恶性疟原虫的抗疟疾活性,突出了这些分子在疟疾治疗中的治疗潜力 Werbel, L. M., Elslager, E., & Chu, V. (1973)

抗菌剂

开发新的抗菌剂是类似化合物显示出前景的另一个领域。Zurenko 等人(1996 年)报告了新型恶唑烷酮类似物的体外活性,包括其对多种临床重要病原体的抗菌功效,证明了这些分子在解决抗生素耐药性方面的潜力 Zurenko, G., Yagi, B., Schaadt, R., Allison, J. W., Kilburn, J., Glickman, S., Hutchinson, D., Barbachyn, M. R., & Brickner, S. J. (1996). Antimicrobial Agents and Chemotherapy, 40, 839-845

癌症研究

在癌症研究中,合成和研究三唑并嘧啶作为抗癌剂是值得注意的。Zhang 等人(2007 年)描述了抑制微管蛋白聚合的三唑并嘧啶的合成和构效关系 (SAR),这是一种独特的机制,通过克服其他药物产生的耐药性,在癌症治疗中提供潜力 Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Journal of Medicinal Chemistry, 50, 319-327

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within the cells , which is a programmed cell death mechanism that helps in eliminating cancerous cells.

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase. As a result, DNA replication is halted, and the cells are unable to divide. The compound also triggers the apoptotic pathway , leading to the death of the affected cells .

Result of Action

The compound exhibits significant cytotoxic activities against various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound’s action results in the significant inhibition of cell growth and induction of apoptosis within the cells .

属性

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N6O2/c1-11-8-17-27-28(10-18(30)26-16-7-4-13(23)9-15(16)21)20(31)29(17)19(24-11)25-14-5-2-12(22)3-6-14/h2-9H,10H2,1H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDBEOZQODHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。